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Compound of Interest

Compound Name: 1,3-Benzodioxole-5-sulfonamide

Cat. No.: B1217220

The convergence of the sulfonamide group with the 1,3-benzodioxole moiety creates a
molecule of significant interest to the pharmaceutical and life sciences sectors: 1,3-
Benzodioxole-5-sulfonamide. The sulfonamide functional group is a cornerstone of medicinal
chemistry, forming the basis for a wide array of FDA-approved drugs, including antibacterial,
anti-inflammatory, and anticancer agents.[1][2][3] The 1,3-benzodioxole ring system is also a
privileged scaffold, appearing in numerous natural products and synthetic compounds with
diverse biological activities.[4]

This guide offers a detailed exploration of the core physicochemical properties of 1,3-
Benzodioxole-5-sulfonamide. Designed for researchers, scientists, and drug development
professionals, this document moves beyond a simple data sheet. It provides not only the
fundamental properties that govern the compound's behavior but also the experimental
rationale and detailed protocols for their determination. Understanding these characteristics—
from solubility and pKa to its spectroscopic signature—is paramount for predicting its ADME
(absorption, distribution, metabolism, and excretion) profile, designing effective formulations,
and unlocking its full therapeutic potential.

Section 1: Molecular Identity and Structural
Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular
identity. 1,3-Benzodioxole-5-sulfonamide is an aromatic sulfonamide built upon a bicyclic
heterocyclic core.
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Molecular Structure:

Caption: Chemical structure of 1,3-Benzodioxole-5-sulfonamide.

Table 1: Chemical Identity

Identifier Value Source

1,3-benzodioxole-5-

UPAC Name sulfonamide

Molecular Formula C7H7NO4S [5]
Molecular Weight 201.2 g/mol [5]
Monoisotopic Mass 201.00958 Da [5]

Section 2: Core Physicochemical Properties

The interaction of a drug candidate with a biological system is fundamentally governed by its
physicochemical properties. These parameters dictate everything from how a compound
dissolves to how it crosses cellular membranes.

Table 2: Summary of Physicochemical Properties
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. . Significance in Drug
Property Predicted/Typical Value
Development

Solid at room temperature; ) -
) ) ] ] Purity assessment, stability,
Melting Point (°C) requires experimental ) )
o and formulation processing.[6]
determination.

Affects dissolution rate,
Aqueous Solubility Sparingly soluble. bioavailability, and formulation
options.[7][8]

Governs ionization state,
pKa ~9-10 (Sulfonamide N-H) influencing solubility and

membrane permeability.

Measures lipophilicity, a key
LogP (XlogP) 0.2 (Predicted) predictor of membrane

transport and absorption.[5]

Melting Point: A Criterion for Purity

The melting point is a critical thermal property used to confirm the identity and purity of a
crystalline solid.[9] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C),
whereas impurities will depress the melting point and broaden the range.[6] For 1,3-
Benzodioxole-5-sulfonamide, a sharp, well-defined melting point would be indicative of a
high-purity sample suitable for further studies.

Solubility: The Gateway to Bioavailability

Solubility, particularly aqueous solubility, is a gatekeeper for oral drug absorption. The
molecule's structure, with a hydrophobic benzodioxole core and a polar sulfonamide group,
suggests limited solubility in water.[4][8] It is expected to be more soluble in organic solvents
like ethanol, acetone, and DMSO.[8] Low aqueous solubility can be a major hurdle in drug
development, often requiring formulation strategies such as salt formation or the use of co-
solvents to enhance bioavailability.

pKa: The Influence of lonization
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The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and
non-ionized forms. The sulfonamide group (-SOzNH3z) contains an acidic proton. The electron-
withdrawing nature of the adjacent sulfonyl group enhances the acidity of the N-H bond,
making it susceptible to deprotonation in basic environments. This ionization state is critical, as
the charged (ionized) form is typically more water-soluble, while the neutral (non-ionized) form
is more lipid-soluble and thus better able to cross biological membranes.

Lipophilicity (LogP): Balancing Water and Fat Solubility

The octanol-water partition coefficient (LogP) is the standard measure of a compound's
lipophilicity. It is a key factor in the "rule of five" for predicting oral bioavailability. The predicted
XlogP of 0.2 suggests that 1,3-Benzodioxole-5-sulfonamide is a relatively balanced
molecule, neither excessively hydrophobic nor hydrophilic.[5] This balance is often desirable in
drug candidates, facilitating both sufficient aqueous solubility for dissolution and adequate lipid
solubility for membrane permeation.

Section 3: Spectroscopic Profile for Structural
Elucidation

Spectroscopic techniques provide a definitive fingerprint for a molecule, allowing for
unambiguous structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule.

e 1H NMR: The proton NMR spectrum of 1,3-Benzodioxole-5-sulfonamide is expected to
show distinct signals. The aromatic protons on the benzodioxole ring will appear in the
downfield region (typically 6.5-7.7 ppm).[10] A characteristic singlet at approximately 6.0 ppm
corresponds to the two equivalent protons of the methylene (-O-CH2-O-) group. The two
protons on the sulfonamide nitrogen (-NHz) would likely appear as a broad singlet, the
chemical shift of which can be solvent-dependent.[10]

e 13C NMR: The carbon spectrum will show signals for the aromatic carbons (110-160 ppm),
with carbons attached to oxygen appearing further downfield.[10] The methylene carbon of
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the dioxole ring will have a characteristic signal around 100 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 1,3-Benzodioxole-5-sulfonamide

Typical Wavenumber

Functional Group Vibration Type

(cm™)
Sulfonamide (N-H) N-H Stretch 3300 - 3400
Aromatic C-H C-H Stretch > 3000

) Asymmetric & Symmetric 1310 - 1350 and 1140 -
Sulfonamide (S=0)
Stretch 1160[10]

Aromatic C=C C=C Stretch 1450 - 1600
Dioxole (C-O-C) Asymmetric Stretch ~1250

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues. For 1,3-
Benzodioxole-5-sulfonamide, an electron ionization (EI) or electrospray ionization (ESI) mass
spectrum would be expected to show a prominent molecular ion peak [M]* or a protonated
molecule [M+H]* corresponding to its molecular weight.[11][12]

Section 4: Experimental Methodologies and
Workflows

The trustworthiness of physicochemical data hinges on the robustness of the experimental
protocols used for their measurement. The following sections detail standard, validated
methodologies.
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Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus. The causality
behind slow, controlled heating is to ensure the system remains at thermal equilibrium, allowing
for a precise and reproducible measurement.[13]

Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:

o Sample Preparation: Finely crush the crystalline 1,3-Benzodioxole-5-sulfonamide sample.
[14] Pack a small amount into a capillary tube to a height of 2-3 mm by tapping the sealed
end on a hard surface.[13]

o Apparatus Setup: Place the packed capillary tube into the heating block of the melting point
apparatus.[14]

e Range Finding (Optional but Recommended): Heat the block rapidly to get an approximate
melting temperature. This saves time during the precise measurement.[6]

o Accurate Measurement: Allow the apparatus to cool well below the approximate melting
point. Insert a new sample and begin heating at a slow, controlled rate of approximately 1-
2°C per minute.[13]

» Observation and Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting
point is reported as the range T1-T2.[14]

» Validation: Repeat the measurement at least twice more to ensure reproducibility. Consistent
results validate the purity of the sample.

Protocol for Aqueous Solubility Determination (Shake-
Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It
ensures that a true equilibrium is reached between the dissolved and solid states of the
compound.
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Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Methodology:

o Preparation: Add an excess amount of 1,3-Benzodioxole-5-sulfonamide to a known
volume of the desired agueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed
vial. The excess solid is crucial to ensure saturation.

o Equilibration: Place the vial in a shaker bath set to a constant temperature (typically 25°C or
37°C to mimic physiological conditions) and agitate for a prolonged period (24-48 hours).
This step is causal to reaching thermodynamic equilibrium.

e Phase Separation: After equilibration, allow the suspension to stand, letting undissolved
solids settle.

o Sampling: Carefully withdraw a sample from the clear supernatant, avoiding any solid
particles.

« Filtration: Immediately filter the sample through a low-binding 0.22 um syringe filter to
remove any remaining microscopic solid particles.

» Quantification: Analyze the concentration of the dissolved compound in the filtrate using a
validated analytical method such as High-Performance Liquid Chromatography (HPLC) with
UV detection or Quantitative NMR (QNMR).[15] A standard calibration curve is required for
accurate quantification.

Conclusion

1,3-Benzodioxole-5-sulfonamide is a compound defined by a balance of established
pharmaceutical scaffolds. Its physicochemical properties—moderate lipophilicity, expected low
aqueous solubility, and an ionizable sulfonamide group—are defining characteristics that will
steer its journey through the drug discovery pipeline. The experimental protocols detailed
herein provide a validated framework for researchers to confirm these properties, ensuring the
generation of high-quality, reliable data. A thorough understanding and precise measurement of
this foundational dataset are indispensable for formulating this compound effectively and
predicting its in vivo behavior, ultimately enabling a rigorous evaluation of its therapeutic
promise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

[https://www.benchchem.com/product/b1217220#physicochemical-properties-of-1-3-
benzodioxole-5-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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